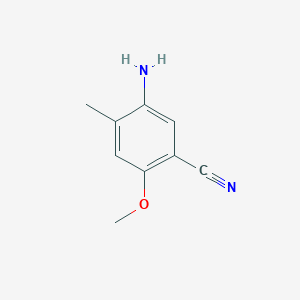
5-Amino-2-methoxy-4-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C9H10N2O It is characterized by the presence of an amino group, a methoxy group, a methyl group, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methoxy-4-methylbenzonitrile typically involves the following steps:
Nitration: The starting material, 2-methoxy-4-methylbenzonitrile, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
The overall reaction can be summarized as follows:
2-Methoxy-4-methylbenzonitrileHNO3/H2SO45-Nitro-2-methoxy-4-methylbenzonitrileFe/HClthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation for the reduction step is also common, providing a more scalable and environmentally friendly approach.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy and amino groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: 5-Nitro-2-methoxy-4-methylbenzonitrile
Reduction: 5-Amino-2-methoxy-4-methylbenzylamine
Substitution: 5-Halo-2-methoxy-4-methylbenzonitrile derivatives
Aplicaciones Científicas De Investigación
5-Amino-2-methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Amino-2-methoxy-4-methylbenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, while the methoxy and nitrile groups can participate in various non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2-methylbenzonitrile: Lacks the methoxy group, which can affect its reactivity and applications.
5-Amino-2-methoxybenzonitrile: Lacks the methyl group, which can influence its physical properties and biological activity.
5-Amino-4-methylbenzonitrile:
Uniqueness
5-Amino-2-methoxy-4-methylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both an amino and a methoxy group on the benzene ring allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research.
Propiedades
IUPAC Name |
5-amino-2-methoxy-4-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOHSDZZVCUSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9H-fluoren-9-ylmethyl N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8060404.png)
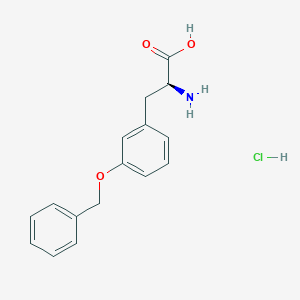
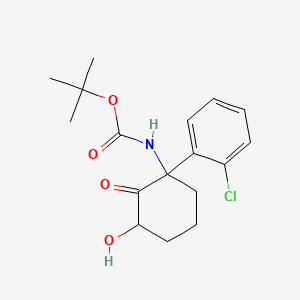
![Potassium [2-(trifluoromethoxy)benzyl]trifluoroborate](/img/structure/B8060412.png)

![Methyl 4,6-dioxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B8060425.png)
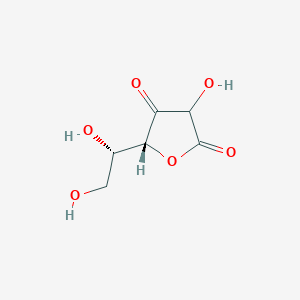
![sodium;(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-(hydroxymethylphosphonoyl)butanoyl]amino]propanoyl]amino]propanoate](/img/structure/B8060442.png)
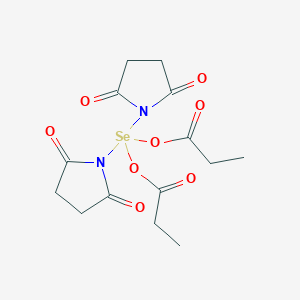
![sodium;1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B8060445.png)
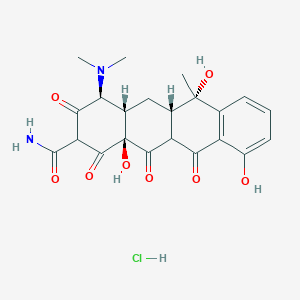
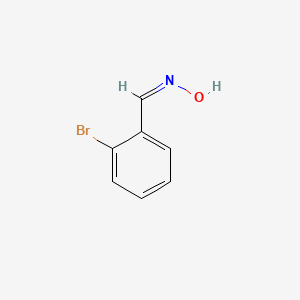
![2-[4-(3-oxo-1H-isoindol-2-yl)oxan-4-yl]acetic acid](/img/structure/B8060472.png)
![2-[4-(3-oxo-1H-isoindol-2-yl)thian-4-yl]acetic acid](/img/structure/B8060473.png)
